molecular formula C12H18N2O2 B2999779 7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one CAS No. 2305413-45-8

7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B2999779
CAS No.: 2305413-45-8
M. Wt: 222.288
InChI Key: KCGZLLNALSFOKF-UHFFFAOYSA-N
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Description

7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[45]decan-6-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction between a diazaspirodecane ring and a prop-2-enoyl group The compound’s molecular formula is C12H18N2O2, and it has a molecular weight of 22229 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a diaza group and an appropriate leaving group can undergo intramolecular cyclization to form the spirocyclic structure.

    Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced through an acylation reaction. This involves reacting the spirocyclic core with a prop-2-enoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the spirocyclic core or the prop-2-enoyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: The compound’s spirocyclic structure can be utilized in the design of novel materials with specific properties, such as enhanced stability and reactivity.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2,7-diazaspiro[4.5]decan-6-one: This compound shares the spirocyclic core but lacks the prop-2-enoyl group.

    2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with a different substitution pattern.

Uniqueness

7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one is unique due to the presence of both the spirocyclic core and the prop-2-enoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-10(15)14-8-6-12(9-14)5-4-7-13(2)11(12)16/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGZLLNALSFOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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